Paliperidone IMpurity 07 is a chemical compound related to Paliperidone, which is an atypical antipsychotic medication primarily used to treat schizophrenia and schizoaffective disorder. The chemical structure of Paliperidone IMpurity 07 is denoted by the molecular formula C11H14N2O2 and has a unique identifier, CID 68649635, in the PubChem database . This impurity is significant in pharmaceutical contexts as it may affect the efficacy and safety profiles of formulations containing Paliperidone.
The synthesis of Paliperidone IMpurity 07 typically involves multi-step organic synthesis techniques common in pharmaceutical chemistry. While detailed synthetic routes are not explicitly outlined in available literature, impurities are generally produced during the synthesis of the main active pharmaceutical ingredient (API). Monitoring and controlling synthesis conditions can help minimize the formation of such impurities.
Paliperidone IMpurity 07 is primarily studied within the context of pharmaceutical development and quality control. Its presence in Paliperidone formulations necessitates rigorous testing to ensure that impurity levels remain within acceptable limits as defined by regulatory agencies. This is vital for maintaining drug safety and efficacy.
Interaction studies involving Paliperidone IMpurity 07 focus on its effects when combined with other substances in formulations. Such studies are essential for understanding how impurities might alter the pharmacokinetics or pharmacodynamics of the primary drug. Research into these interactions can help identify any potential adverse effects or changes in therapeutic efficacy.
Paliperidone IMpurity 07 can be compared with other related compounds, particularly those that are also impurities or metabolites of antipsychotic medications. Here are some similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Paliperidone | C23H27ClN2O3S | Active metabolite of Risperidone |
| Risperidone | C23H27ClN4O3S | Parent compound, atypical antipsychotic |
| N-Nitroso Paliperidone | C14H16ClN3O2 | Related compound with a nitroso group |
Uniqueness: Paliperidone IMpurity 07 is characterized by its specific molecular structure and its role as an impurity rather than an active therapeutic agent. This distinguishes it from both its parent compound, Paliperidone, and other related impurities that may have different effects on drug formulations.
Paliperidone Impurity 07 belongs to the pyridopyrimidinone class of heterocyclic compounds. Its structure features a fused bicyclic system comprising a pyridine ring connected to a pyrimidinone moiety, with hydroxyl, methyl, and vinyl substituents at specific positions. The compound’s IUPAC name, 9-hydroxy-2-methyl-3-vinyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one, reflects its intricate stereoelectronic configuration. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}{11}\text{H}{14}\text{N}{2}\text{O}{2} $$ |
| Molecular Weight | 206.24 g/mol |
| CAS Registry Number | 1008796-23-3 |
| Structural Class | Pyridopyrimidinone derivative |
The compound’s synthetic origin traces to side reactions during paliperidone synthesis, particularly during cyclization or oxidation steps. Its detection and quantification require advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS), to distinguish it from structurally similar byproducts.
Paliperidone Impurity 07 was first documented in pharmaceutical literature in 2012, coinciding with intensified quality control measures for paliperidone formulations. The push for impurity profiling emerged from regulatory guidelines mandating the identification of all impurities exceeding 0.10% in active pharmaceutical ingredients (APIs). Early analytical challenges included differentiating it from risperidone-derived impurities and keto-containing analogues, necessitating innovations in chromatographic gradient programming and mass spectrometric fragmentation analysis.
The compound’s structural elucidation was achieved through nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS), confirming the presence of the hydroxyl and vinyl groups critical to its reactivity. Subsequent studies revealed its formation mechanism involves intramolecular cyclization of intermediates during paliperidone synthesis, particularly under acidic or high-temperature conditions.
Pharmaceutical impurities like Paliperidone Impurity 07 are not merely synthetic artifacts but also potential indicators of process inefficiencies or degradation pathways. Their significance spans multiple domains:
For Paliperidone Impurity 07, its detection has driven improvements in paliperidone synthesis, particularly in optimizing reaction solvents and catalysts to suppress its generation.
Current research objectives focus on three areas:
These efforts aim to establish robust control strategies, ensuring the impurity remains within acceptable limits throughout the drug product lifecycle. Future directions may explore its interactions with paliperidone’s pharmacological targets, though such studies remain beyond the current analytical scope.
Paliperidone Impurity 07 possesses the systematic IUPAC name 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl ester [28]. This compound is also recognized by several alternative designations in pharmaceutical literature, including Hexadecanoic acid, 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl ester [28]. The compound is formally classified as Paliperidone Palmitate Stage III in regulatory documentation [28].
The nomenclature reflects the structural complexity of this impurity, which incorporates both the core pyridopyrimidine scaffold characteristic of paliperidone derivatives and a long-chain fatty acid ester component [28]. The systematic naming convention follows standard IUPAC protocols for heterocyclic compounds containing multiple functional groups [28].
Paliperidone Impurity 07 exhibits the molecular formula C₂₇H₄₅ClN₂O₃, representing a substantial molecular entity with a calculated molecular weight of 481.12 grams per mole [2] [9] [28]. This molecular composition indicates the presence of twenty-seven carbon atoms, forty-five hydrogen atoms, one chlorine atom, two nitrogen atoms, and three oxygen atoms [2] [9].
The molecular weight significantly exceeds that of the parent paliperidone compound, reflecting the incorporation of the palmitate ester chain which contributes substantially to the overall molecular mass [2] [9]. The chlorine atom represents a distinctive structural feature that differentiates this impurity from many other paliperidone-related compounds [2] [9].
| Molecular Parameter | Value |
|---|---|
| Molecular Formula | C₂₇H₄₅ClN₂O₃ |
| Molecular Weight | 481.12 g/mol |
| Carbon Atoms | 27 |
| Hydrogen Atoms | 45 |
| Chlorine Atoms | 1 |
| Nitrogen Atoms | 2 |
| Oxygen Atoms | 3 |
The Chemical Abstracts Service has assigned the unique registry number 1415488-05-9 to Paliperidone Impurity 07 [2] [9] [26] [28]. This CAS number serves as the primary identifier for regulatory and research purposes across international databases and pharmaceutical documentation [2] [9].
The two-dimensional structural representation of Paliperidone Impurity 07 reveals a complex molecular architecture featuring a pyridopyrimidine core system linked to a long-chain palmitate ester [28]. The core heterocyclic system contains a six-membered pyrimidine ring fused to a partially saturated pyridine ring, creating the characteristic pyrido[1,2-a]pyrimidin-4-one framework [28].
The structural formula demonstrates the presence of a 2-chloroethyl substituent at position 3 of the pyridopyrimidine system, which represents a key identifying feature of this specific impurity [28]. The palmitate ester chain extends from position 9 of the tetrahydropyridopyrimidine core, creating a lipophilic tail that significantly alters the physicochemical properties compared to the parent compound [28].
The canonical SMILES representation CCCCCCCCCCCCCCCC(=O)OC1CCCN2C1=NC(=C(C2=O)CCCl)C effectively captures the complete structural connectivity [28]. This linear notation confirms the presence of the sixteen-carbon palmitate chain, the chloroethyl substituent, and the bicyclic core system [28].
The three-dimensional conformational profile of Paliperidone Impurity 07 reflects the structural flexibility inherent in the long palmitate chain combined with the conformational constraints imposed by the bicyclic pyridopyrimidine core [28]. The tetrahydropyridine ring adopts a puckered conformation that influences the overall molecular geometry and spatial orientation [28].
The palmitate ester chain exhibits significant conformational freedom, allowing multiple rotational states around the numerous carbon-carbon single bonds [28]. This conformational flexibility contributes to the compound's ability to adopt various three-dimensional arrangements in different chemical environments [28].
The chloroethyl substituent introduces additional conformational considerations, particularly regarding the orientation of the carbon-chlorine bond relative to the heterocyclic plane [28]. The steric interactions between the chloroethyl group and adjacent molecular regions influence the preferred conformational states [28].
Paliperidone Impurity 07 contains one stereogenic center located at position 9 of the tetrahydropyridopyrimidine ring system, similar to the parent paliperidone compound [1] [28]. This chiral center can exist in either the R or S configuration, potentially generating two enantiomeric forms of the impurity [1] [28].
The stereochemical configuration at the chiral center significantly influences the biological and physicochemical properties of the compound [12]. Research on related paliperidone derivatives indicates that enantiomeric forms can exhibit different pharmacokinetic profiles and metabolic pathways [12] [18].
The presence of the bulky palmitate ester group at the stereogenic center creates additional steric constraints that may influence the stereochemical stability and preferred configuration [28]. The conformational preferences of the tetrahydropyridine ring system further contribute to the overall stereochemical profile [28].
Unlike some pharmaceutical compounds that undergo rapid enantiomeric interconversion, the structural features of Paliperidone Impurity 07 suggest relatively stable stereochemical configurations under normal storage and analytical conditions [12] [28].
Paliperidone Impurity 07 exhibits substantial structural differences compared to the parent paliperidone compound, primarily due to the incorporation of the palmitate ester chain and the absence of the benzisoxazole-piperidine system [19] [20] [28]. The parent paliperidone possesses the molecular formula C₂₃H₂₇FN₄O₃ with a molecular weight of 426.48 grams per mole [19] [20].
The structural comparison reveals that Paliperidone Impurity 07 lacks the characteristic 6-fluoro-1,2-benzisoxazol-3-yl-piperidinyl ethyl side chain present in paliperidone [19] [20] [28]. Instead, this impurity features a 2-chloroethyl substituent and a palmitate ester modification that fundamentally alters the molecular properties [28].
| Compound | Molecular Formula | Molecular Weight | Key Structural Features |
|---|---|---|---|
| Paliperidone Impurity 07 | C₂₇H₄₅ClN₂O₃ | 481.12 g/mol | Palmitate ester, chloroethyl group |
| Paliperidone (Parent) | C₂₃H₂₇FN₄O₃ | 426.48 g/mol | Benzisoxazole ring, piperidine, hydroxyl |
| Paliperidone Impurity 1 | C₁₁H₁₁ClN₂O₂ | 238.68 g/mol | Chlorinated pyridopyrimidine |
| Paliperidone Impurity 2 | C₁₁H₁₆N₂O₂ | 208.26 g/mol | Ethyl substituted pyridopyrimidine |
| Paliperidone Impurity 4 | C₂₃H₂₈FN₃O₄ | 429.49 g/mol | Fluoro-benzisoxazole derivative |
The formation pathway of Paliperidone Impurity 07 likely involves esterification processes during paliperidone synthesis or formulation development, distinguishing it from other impurities that arise through different synthetic routes [11] [28]. This esterification mechanism represents a unique formation pathway compared to the dehydrogenation, alkylation, or defluorination processes that generate other paliperidone impurities [11] .
The thermal properties of Paliperidone Impurity 07 are predicted based on structural analogs and computational chemistry methods. The melting point is estimated to range between 100-120°C, derived from comparison with similar pyrido[1,2-a]pyrimidin-4-one derivatives that exhibit melting points in this range [3]. The presence of the hydroxyl group at position 9 provides intermolecular hydrogen bonding capabilities, which typically elevates melting points compared to non-hydroxylated analogs.
The boiling point is computationally predicted to be approximately 380-400°C at standard atmospheric pressure [3]. This relatively high boiling point reflects the compound's heterocyclic nature and the presence of polar functional groups that create significant intermolecular forces. The bicyclic pyrido-pyrimidinone system contributes to molecular rigidity, further elevating the boiling point compared to linear analogs.
The solubility characteristics of Paliperidone Impurity 07 vary significantly across different solvent systems due to its amphiphilic nature. The compound exhibits moderate water solubility estimated at 0.1-1.0 mg/mL, attributed to the hydroxyl group and nitrogen atoms that can participate in hydrogen bonding with water molecules [4] [3].
In polar protic solvents, the compound demonstrates enhanced solubility. Methanol provides the highest solubility at 10-50 mg/mL, while ethanol shows moderate solubility at 5-20 mg/mL [3]. The hydroxyl substituent facilitates hydrogen bonding with these alcoholic solvents, promoting dissolution.
Polar aprotic solvents such as dimethyl sulfoxide exhibit excellent solvation properties with estimated solubility of 50-100 mg/mL, while acetonitrile provides moderate solubility at 2-10 mg/mL [5]. The compound shows limited solubility in dichloromethane and ethyl acetate (0.5-2.0 mg/mL each) and is practically insoluble in non-polar solvents like n-hexane (<0.1 mg/mL).
The density of Paliperidone Impurity 07 is computationally estimated at 1.4-1.5 g/cm³ using density functional theory calculations [3]. This value is consistent with similar heterocyclic compounds containing nitrogen and oxygen heteroatoms. The relatively high density reflects the compact molecular packing facilitated by the rigid bicyclic framework and intermolecular hydrogen bonding.
The refractive index is predicted to be approximately 1.59-1.61 based on structural correlations with related pyrido-pyrimidinone derivatives [6] [7]. This optical property is influenced by the conjugated π-system within the heterocyclic framework and the presence of polar functional groups.
Paliperidone Impurity 07 exhibits weak acidic properties with a predicted pKa value of 12.5-13.5 [3]. This acidity primarily originates from the hydroxyl group at position 9, which can undergo deprotonation under strongly alkaline conditions. The electron-withdrawing effect of the adjacent nitrogen-containing heterocyclic system slightly decreases the pKa compared to simple alcohols.
The compound does not exhibit significant basic properties under normal physiological conditions, as the nitrogen atoms in the pyrido-pyrimidinone system are largely deactivated by conjugation with the carbonyl groups. The acid-base behavior is predominantly governed by the hydroxyl substituent, making the compound behave as a very weak acid in aqueous solutions.
The logarithmic partition coefficient (LogP) for Paliperidone Impurity 07 is estimated at 0.5-1.5 in the octanol-water system [8]. This moderate lipophilicity reflects the balance between the hydrophilic hydroxyl and nitrogen-containing functional groups and the lipophilic vinyl substituent and saturated carbocyclic ring.
The compound's lipophilicity is significantly lower than the parent paliperidone molecule due to the absence of the extended aromatic benzisoxazole moiety. The polar surface area is calculated at approximately 65-75 Ų, indicating moderate polarity that facilitates both aqueous solubility and membrane permeability characteristics.
UV-Visible spectroscopy reveals characteristic absorption with λmax at approximately 230 nm, corresponding to π-π* transitions within the heterocyclic chromophore system [5]. This absorption band is consistent with paliperidone and its related impurities, making 230 nm a suitable detection wavelength for analytical methods.
Infrared spectroscopy exhibits distinctive absorption bands including O-H stretching vibrations at 3200-3500 cm⁻¹ from the hydroxyl group and C=O stretching at 1650-1680 cm⁻¹ from the lactam carbonyl [9] [10]. Additional characteristic peaks appear for C-H stretching (2800-3000 cm⁻¹), C=C stretching from the vinyl group (1600-1650 cm⁻¹), and C-N stretching vibrations (1200-1300 cm⁻¹).
1H NMR spectroscopy displays characteristic resonances including vinyl protons at 5.5-6.5 ppm, methyl protons at approximately 2.3 ppm, and aliphatic protons from the tetrahydropyridine ring at 1.5-4.0 ppm [11] [10]. The hydroxyl proton appears as a broad signal around 4.5-5.5 ppm, often exchangeable with deuterium oxide.
13C NMR spectroscopy is expected to show 23 distinct carbon signals corresponding to the molecular formula [11] [10]. Key resonances include the carbonyl carbon at 160-170 ppm, vinyl carbons at 110-140 ppm, and aliphatic carbons from the saturated ring at 20-70 ppm.
Mass spectrometry provides molecular ion confirmation with [M+H]⁺ = 207.1 in positive ionization mode [12] [13]. The compound exhibits characteristic fragmentation patterns including loss of water (m/z 189) from the molecular ion, loss of the vinyl group (m/z 180), and formation of pyrido-pyrimidinone core fragments.
Electrospray ionization conditions favor protonation at nitrogen atoms, while fragmentation typically occurs through α-cleavage adjacent to the carbonyl group and retro-Diels-Alder reactions involving the heterocyclic system [12] [14]. The base peak often corresponds to the pyrido-pyrimidinone core ion after elimination of side chain substituents.
Paliperidone Impurity 07 demonstrates moderate thermal stability with decomposition onset occurring around 150-180°C [13] [15]. The compound remains stable under normal storage conditions but may undergo dehydration reactions at elevated temperatures, leading to elimination of the hydroxyl group and formation of unsaturated derivatives.
Thermal decomposition typically proceeds through elimination of water, vinyl group migration, and ring-opening reactions of the pyrido-pyrimidinone system. The compound exhibits enhanced stability in the solid state compared to solution, where photolytic degradation may occur under UV exposure, particularly affecting the vinyl substituent [16] [13].